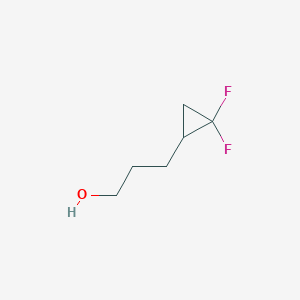
3-(2,2-Difluorocyclopropyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluorocyclopropyl)propan-1-ol is a fluorinated organic compound with the molecular formula C6H10F2O. It features a cyclopropyl ring substituted with two fluorine atoms and a propanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)propan-1-ol typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of 2,2-difluorostyrenes with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like diglyme at elevated temperatures (e.g., 180°C) to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of catalysts such as potassium fluoride and 18-crown-6 can improve the efficiency of the fluorination step .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopropyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce different alcohols .
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. The cyclopropyl ring adds strain to the molecule, making it more reactive in certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated cyclopropane derivative with similar reactivity.
2,2-Difluorocyclopropylamine: A related compound with an amine group instead of a hydroxyl group.
3-(2,2-Difluorocyclopropyl)propan-1-amine: Similar structure but with an amine group, used in different applications
Uniqueness
3-(2,2-Difluorocyclopropyl)propan-1-ol is unique due to its combination of a cyclopropyl ring, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
3-(2,2-difluorocyclopropyl)propan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-5(6)2-1-3-9/h5,9H,1-4H2 |
InChI Key |
SRIWUMJIBUJDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol](/img/structure/B13255889.png)
![1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13255897.png)

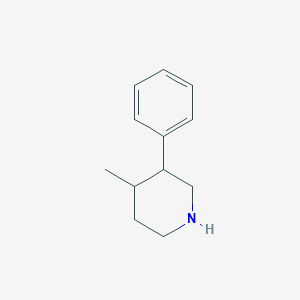
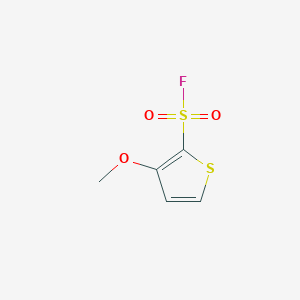
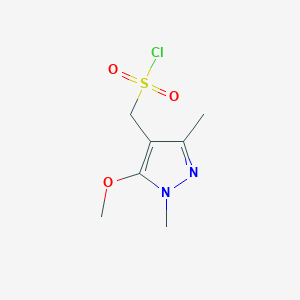
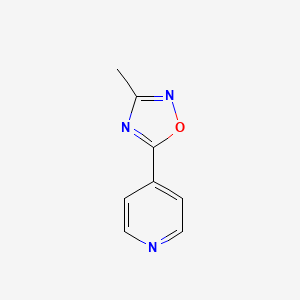
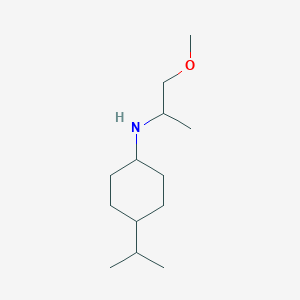
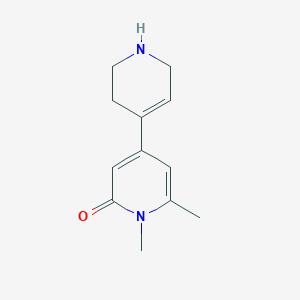
![2-[(Butylamino)methyl]-5-methoxyphenol](/img/structure/B13255957.png)
![Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B13255964.png)
![[(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)

![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)
